molecular formula C19H15ClO B1676089 (2-Chlorophenyl)diphenylmethanol CAS No. 66774-02-5

(2-Chlorophenyl)diphenylmethanol

Cat. No. B1676089
CAS RN: 66774-02-5
M. Wt: 294.8 g/mol
InChI Key: KTVAHLGKTSPDOG-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)diphenylmethanol” is a chemical compound with the CAS Number: 66774-02-5 . It has a molecular weight of 294.78 and its molecular formula is C19H15ClO . The compound features a molecular structure consisting of a chlorophenyl group and a diphenyl group attached to a central methanol moiety .


Molecular Structure Analysis

The molecular structure of “(2-Chlorophenyl)diphenylmethanol” consists of a chlorophenyl group and a diphenyl group attached to a central methanol moiety . Its InChI Code is 1S/C19H15ClO/c20-18-14-8-7-13-17 (18)19 (21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H .


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)diphenylmethanol” is a white to yellow solid . It has a molecular weight of 294.77 and a density of 1.216g/cm³ . The compound has a melting point of 91-92 °C , a boiling point of 447.6°C at 760 mmHg , and a flash point of 224.5°C .

Scientific Research Applications

Enantioselective Synthesis and Catalytic Applications

  • Enantioselective Synthesis : (2-Chlorophenyl)diphenylmethanol and its derivatives, such as (thiolan-2-yl)diphenylmethanol, have been used in enantioselective synthesis processes. For example, enantiopure (thiolan-2-yl)diphenylmethanol has been prepared efficiently and used in asymmetric, catalytic sulfur ylide-mediated epoxidation with high enantiomeric excess (up to 92% ee in 14 examples) (Wu, Chang, & Chein, 2013).

Binding Characteristics and Analytical Applications

  • Binding to Proteins : Research has shown that diphenyl-(2-chlorophenyl)-methanol (DCM) has a strong ability to quench the fluorescence of bovine serum albumin (BSA). Fluorescence spectroscopy and ultraviolet absorption spectrophotometry studies have been conducted to understand this binding characteristic and its implications (Wu Wei, 2004).

Environmental Applications

  • Degradation of Pollutants : Compounds related to (2-Chlorophenyl)diphenylmethanol have been studied for their role in the degradation of environmental pollutants. For instance, DDT and its metabolites have been dechlorinated using alcohol mixtures and catalysts, producing chlorine-free products such as 1,1-diphenylethane (Ukisu, 2008).

Optical and Electronic Properties

  • Nonlinear Optical Properties : Compounds like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, related to (2-Chlorophenyl)diphenylmethanol, have been investigated for their high nonlinear optical properties, making them suitable for optical device applications (Mostaghni, Shafiekhani, & Madadi Mahani, 2022).

Catalysis and Organic Synthesis

  • Catalytic Applications in Organic Synthesis : The compound has been used in various synthetic processes, such as in the protection of thiols using aluminumdodecatungstophosphate as a catalyst. This demonstrates its versatility in organic synthesis and potential for chemoselective reactions (Firouzabadi, Iranpoor, & Jafari, 2005).

Safety And Hazards

“(2-Chlorophenyl)diphenylmethanol” is harmful if swallowed (Hazard Statement: H302) and causes skin irritation (Hazard Statement: H315) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

(2-chlorophenyl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVAHLGKTSPDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305489
Record name (2-Chlorophenyl)diphenylmethanol
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Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)diphenylmethanol

CAS RN

66774-02-5
Record name (2-Chlorophenyl)diphenylmethanol
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Record name 66774-02-5
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Record name (2-Chlorophenyl)diphenylmethanol
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Record name O-Chlorophenylmethanol
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Record name (2-CHLOROPHENYL)DIPHENYLMETHANOL
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Synthesis routes and methods I

Procedure details

Following the procedure outlined in Example 1, 1.3 g (52 mmol) of magnesium turnings, 10.0 g (52 mmol) of 1-bromo-2-chlorobenzene and 9.4 g (52 mmol) benzophenone gave 9.81 g (64%) of (2-Chlorophenyl) diphenyl methanol (Compound T3), mp: 91° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred, ice-cooled solution of 2-chlorobenzophenone (21.6 g, 100 mmol) in 150 mL of dry Et2O under N2 was added 60 mL (120 mmol) of 2.0 M phenyllithium solution in cyclohexane-Et2O (7:3), keeping T<15° C. After stirring for a further 1 h at 15° C., the solution was poured onto crushed ice and extracted with Et2O. The organic solution was washed with 0.2 M H2SO4, water (until neutral), brine, dried (MgSO4), filtered and concentrated. The residue was recrystallized from hexanes containing a few per cent EtOAc to give 23.1 g (78%) of (2-chlorophenyl)diphenylmethanol as an off-white solid.
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
cyclohexane Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a flask, benzene (380 ml) was charged, and aluminum chloride (88 g) was suspended therein. A solution of o-chlorobenzotrichloride (138 g, 0.6 mole) in benzene (145 ml) was dropwise added thereto over 2 hours while keeping the temperature at 60° C. After the addition was completed, the mixture was refluxed for 2 hours. The reaction mixture was poured into water (600 ml), and the flask was washed with benzene (240 ml) and water (120 ml). The combined mixture was refluxed for 4 hours. The organic layer was separated, washed with water (400 ml), treated with charcoal (6 g) and filtered. Evaporation of the benzene filtrate gave 172.6 g of o-chlorophenyldiphenylmethanol as a crystalline mass. Yield, 97.7%. M.P., 88.5°-91.5° C.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
380 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
R Hájková, H Sklenářová, L Matysová, P Švecová… - Talanta, 2007 - Elsevier
A novel simple isocratic HPLC method with UV detection for the determination of three compounds in spray solution (active component clotrimazole and two degradation products …
Number of citations: 49 www.sciencedirect.com
P Solich, R Hajkova, M Pospíšilová, J Šícha - Chromatographia, 2002 - Springer
Reversed-phase, high-performance liquid chromatographic (RP-HPLC) methods with UV detection were developed and validated for determination of compounds in a topical cream. …
Number of citations: 33 link.springer.com
B Marciniec, K Dettlaff, M Naskrent - Journal of pharmaceutical and …, 2009 - Elsevier
The effect of ionising irradiation on the antifungal drug clotrimazole has been studied. The compound was subjected to ionisation irradiation in the form of high-energy electron beam (25…
Number of citations: 13 www.sciencedirect.com
KK Limbasiya, J Babariya, KJ Jilariya… - Journal of Advanced …, 2022 - sciensage.info
In present work we synthesized novel series of thiazole derivatives of N-((2-chlorophenyl) diphenylmethyl)-4-phenylthiazol-2-amine in the presence of dichloromethane and …
Number of citations: 6 sciensage.info
X YANG, Y LIANG, L YU, W YANG… - Acta Pharmaceutica …, 2018 - pesquisa.bvsalud.org
For qualitative and quantitative analysis of related substances in clotrimazole cream, HPLC-Q-TOF spectrometer was used to analyze the fragmentation pathways and identify structures …
Number of citations: 2 pesquisa.bvsalud.org
P Žáková, H Sklenářová, L Havlikova… - Chemické …, 2009 - ww-w.chemicke-listy.cz
A HPLC method for the determination of clotrimazole and its degradation products.(2-chlorophenyl) diphenylmethanol and imidazole, in Clotrimazol spray 1% was developed. The …
Number of citations: 10 ww-w.chemicke-listy.cz
A Kryczyk, P Żmudzki, P Koczurkiewicz… - … of Pharmaceutical and …, 2017 - Elsevier
In order to ensure the safe and effective use of pharmaceutical products especially for topical administration photostability testing is necessary. The current paper presents an in-depth …
Number of citations: 17 www.sciencedirect.com
HO Rasul - Journal of the Iranian Chemical Society, 2023 - Springer
A three-stage synthetic approach made the imidazole series structurally related to clotrimazole. Firstly, benzophenone derivatives were converted to corresponding triphenylmethanol …
Number of citations: 0 link.springer.com
A Kryczyk-Poprawa, P Żmudzki, A Maślanka… - 3 Biotech, 2019 - Springer
Azole antifungal agents are widely used as active ingredients in antifungal pharmaceuticals and agricultural fungicides. An increase in the use of azole antifungals has resulted in an …
Number of citations: 14 link.springer.com
JG Hoogerheide, BE Wyka - Analytical profiles of drug substances, 1982 - Elsevier
Publisher Summary This chapter provides an overview of clotrimazole. It discusses the names, formula, molecular weight, and structure, drug properties, and appearance, color, odor, …
Number of citations: 42 www.sciencedirect.com

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